

Theoretical properties of 1-Benzyl-4-oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Benzyl-4-oxocyclohexanecarboxylic acid
Cat. No.:	B1610608

[Get Quote](#)

An In-depth Technical Guide to the Theoretical Properties of **1-Benzyl-4-oxocyclohexanecarboxylic acid**

Abstract: This whitepaper provides a detailed examination of the theoretical properties of **1-Benzyl-4-oxocyclohexanecarboxylic acid**, a molecule with significant potential as a scaffold in medicinal chemistry and a building block in organic synthesis. We will explore its fundamental structural characteristics, including stereochemistry and conformational analysis, which dictate its three-dimensional shape and reactivity. This guide synthesizes core chemical principles to offer predictive insights into the molecule's spectroscopic signatures, electronic properties, and reactivity, providing a robust theoretical foundation for professionals in drug discovery and development.

Introduction and Significance

1-Benzyl-4-oxocyclohexanecarboxylic acid is a unique bifunctional molecule featuring a rigid cyclohexane core. The C1 position is quaternary, substituted with both a benzyl group and a carboxylic acid, while the C4 position contains a ketone. This specific arrangement of functional groups—a hydrophobic aromatic moiety, an acidic group capable of hydrogen bonding, and a reactive carbonyl—makes it a compelling scaffold. Its structural rigidity, combined with multiple points for chemical derivatization, allows for the precise spatial orientation of pharmacophoric features, a critical aspect in rational drug design. Understanding

its intrinsic theoretical properties is paramount to exploiting its full potential in creating novel chemical entities.

Molecular Structure and Stereochemical Landscape

The foundation of the molecule's properties lies in its three-dimensional structure. A comprehensive analysis must consider its basic chemical properties, chirality, and conformational dynamics.

Core Chemical Properties

A summary of the fundamental properties of **1-benzyl-4-oxocyclohexanecarboxylic acid** is presented below.

Property	Value	Reference(s)
CAS Number	56868-12-3	[1] [2] [3]
Molecular Formula	C ₁₄ H ₁₆ O ₃	[2]
Molecular Weight	232.28 g/mol	
Physical Form	Solid, Semi-solid, or Liquid	
InChIKey	NCNJCLUMOVAEAK- UHFFFAOYSA-N	

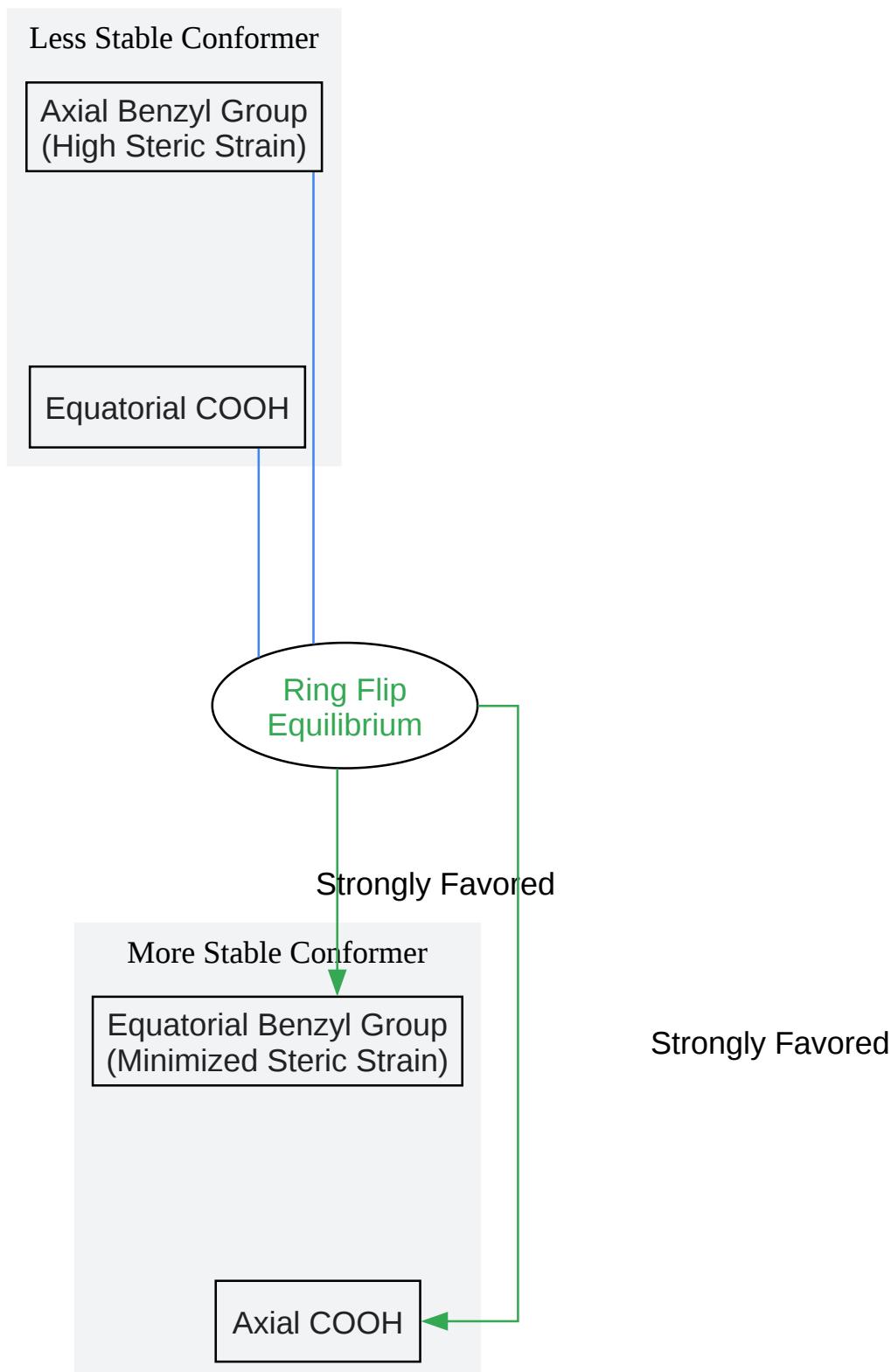
Chirality: The Stereocenter at C1

The carbon atom at position 1 (C1) is bonded to four distinct groups:

- The benzyl group (-CH₂Ph)
- The carboxylic acid group (-COOH)
- The C2 carbon of the cyclohexane ring
- The C6 carbon of the cyclohexane ring

Consequently, C1 is a chiral center, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images, or enantiomers: **(R)-1-benzyl-4-oxocyclohexanecarboxylic acid** and **(S)-1-benzyl-4-oxocyclohexanecarboxylic acid**. This is a critical consideration in drug development, as enantiomers often exhibit different pharmacological and toxicological profiles.

Conformational Analysis: The Dominance of the Chair Conformation


The cyclohexane ring is not planar; it adopts several conformations to relieve angle and torsional strain. The chair conformation is overwhelmingly the most stable, with other forms like the twist-boat being at least 5 kcal/mol higher in energy.[\[4\]](#)

For a substituted cyclohexane, the key theoretical consideration is the placement of substituents in either axial or equatorial positions.[\[5\]](#)[\[6\]](#) These two arrangements are interconvertible via a process known as a "ring flip."[\[5\]](#)

- Axial Position: Bonds are parallel to the principal C3 axis of the ring.
- Equatorial Position: Bonds point outwards from the "equator" of the ring.

The critical principle governing stability is that bulkier substituents preferentially occupy the equatorial position.[\[4\]](#)[\[6\]](#)[\[7\]](#) This minimizes destabilizing steric interactions, known as 1,3-diaxial interactions, with the other axial hydrogens on the same side of the ring.[\[6\]](#)[\[7\]](#)

For **1-benzyl-4-oxocyclohexanecarboxylic acid**, both the benzyl and carboxylic acid groups are at C1. The benzyl group is significantly bulkier than the carboxylic acid group. Therefore, the conformational equilibrium will overwhelmingly favor the chair conformer where the large benzyl group is in the equatorial position. The smaller carboxylic acid group would consequently be in the axial position in this most stable arrangement.

[Click to download full resolution via product page](#)

Caption: Conformational equilibrium of **1-benzyl-4-oxocyclohexanecarboxylic acid**.

Predicted Spectroscopic Signatures

Theoretical properties can be used to predict the outcomes of common spectroscopic analyses used for structural elucidation.

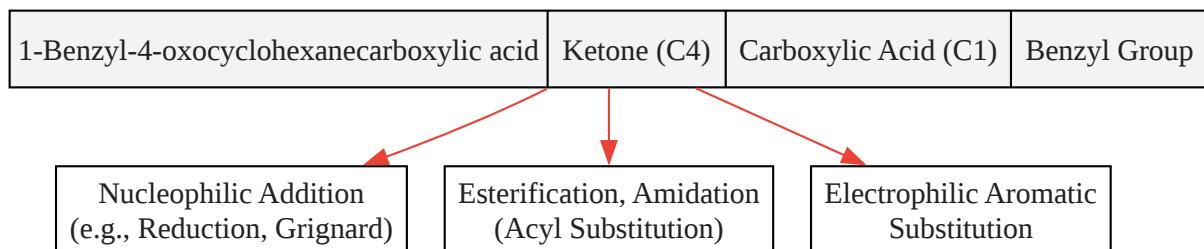
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

- $\sim 3300\text{-}2500\text{ cm}^{-1}$ (broad): A very broad O-H stretching vibration from the carboxylic acid, indicative of hydrogen bonding.
- $\sim 1715\text{ cm}^{-1}$ (strong): A C=O stretching vibration from the ketone.
- $\sim 1700\text{ cm}^{-1}$ (strong): A C=O stretching vibration from the carboxylic acid dimer.
- $\sim 3030\text{ cm}^{-1}$ (weak to medium): Aromatic C-H stretching from the benzyl group.
- $\sim 2950\text{-}2850\text{ cm}^{-1}$ (medium): Aliphatic C-H stretching from the cyclohexane and methylene groups.
- $\sim 1600, 1495, 1450\text{ cm}^{-1}$: Aromatic C=C ring stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR:


- $\delta 10\text{-}12\text{ ppm}$ (singlet, broad): The acidic proton of the carboxylic acid.
- $\delta 7.2\text{-}7.4\text{ ppm}$ (multiplet, 5H): Protons of the monosubstituted benzene ring.
- $\delta \sim 2.5\text{-}3.0\text{ ppm}$ (singlet or AB quartet, 2H): The benzylic methylene (-CH₂-) protons.
- $\delta \sim 1.8\text{-}2.5\text{ ppm}$ (multiplets, 8H): The protons on the cyclohexane ring, which would exhibit complex splitting patterns due to the fixed chair conformation and axial/equatorial environments.

^{13}C NMR:

- $\delta > 200$ ppm: Carbonyl carbon of the ketone.
- $\delta \sim 175\text{-}180$ ppm: Carbonyl carbon of the carboxylic acid.
- $\delta \sim 135\text{-}140$ ppm (quaternary) and $\delta \sim 127\text{-}130$ ppm (CH): Carbons of the aromatic ring.
- $\delta \sim 40\text{-}50$ ppm: Aliphatic carbons of the cyclohexane ring and the benzylic methylene carbon. The quaternary C1 would also be in this region.

Reactivity and Electronic Landscape

The molecule's functionality provides several sites for chemical modification, a key attribute for its use in constructing compound libraries.

[Click to download full resolution via product page](#)

Caption: Key reactive sites on the molecular scaffold.

- The Ketone: The electrophilic carbonyl carbon at C4 is a prime target for nucleophiles. It can be reduced to a secondary alcohol, converted to an amine via reductive amination, or reacted with Grignard reagents to introduce further carbon-based substituents.
- The Carboxylic Acid: This group is the most acidic site and can be deprotonated to form a carboxylate salt. The carbonyl carbon is susceptible to nucleophilic acyl substitution, enabling the straightforward synthesis of esters and amides. This provides a reliable handle for attaching the scaffold to other molecular fragments.
- The Benzyl Group: The aromatic ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), although the conditions must be chosen carefully to avoid side reactions. The benzylic protons are susceptible to radical reactions.

Synthetic Accessibility

The synthesis of such a molecule is feasible through established organic chemistry reactions. A common strategy would involve the alkylation of a pre-formed 4-oxocyclohexanecarboxylic ester.

A Plausible Synthetic Workflow:

- **Enolate Formation:** Start with a commercially available precursor like ethyl 4-oxocyclohexanecarboxylate. Treat with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperature to selectively deprotonate the alpha-carbon (C1), forming a stable enolate.
- **Alkylation:** Introduce benzyl bromide to the enolate solution. The enolate acts as a nucleophile, attacking the benzyl bromide in an S_N2 reaction to form the C-C bond at the C1 position.
- **Hydrolysis:** The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid, typically using aqueous acid or base followed by an acidic workup.

Conclusion and Future Outlook

1-Benzyl-4-oxocyclohexanecarboxylic acid presents a theoretically sound and synthetically accessible scaffold for drug discovery. Its rigid cyclohexane core, combined with the stereochemically defined placement of its hydrophobic, hydrogen-bonding, and reactive functional groups, provides an excellent platform for designing targeted molecules. The conformational preference for placing the bulky benzyl group in the equatorial position ensures a predictable three-dimensional structure, which is invaluable for computational modeling and docking studies. Future work should focus on the enantioselective synthesis of the R and S forms to fully explore their differential biological activities and unlock the full potential of this versatile molecular architecture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-benzyl-4-oxocyclohexanecarboxylic acid CAS#: 56868-12-3 [m.chemicalbook.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 1-benzyl-4-oxocyclohexanecarboxylic acid | 56868-12-3 [amp.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Theoretical properties of 1-Benzyl-4-oxocyclohexanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610608#theoretical-properties-of-1-benzyl-4-oxocyclohexanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com